Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate
Description
Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate is a synthetic organic compound characterized by a central cyclohexa-1,4-diene-3,6-dione (quinone-like) core. Two methyl propanoate groups are attached via sulfanyl (thioether) linkages at the 1- and 4-positions of the ring. The compound’s conjugated diketone system enables electron transfer reactions, while its ester and thioether groups enhance lipophilicity, making it suitable for applications in fine chemical synthesis or materials science .
Properties
IUPAC Name |
methyl 3-[4-(3-methoxy-3-oxopropyl)sulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6S2/c1-19-13(17)3-5-21-11-7-10(16)12(8-9(11)15)22-6-4-14(18)20-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWWMNDMWSOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC(=O)C(=CC1=O)SCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate (CAS Number: 1028684-66-3) is a compound with notable biological activity that has garnered attention in recent research. This article explores its chemical properties, biological effects, and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 344.41 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing lipid metabolism and glucose homeostasis. The presence of sulfur-containing moieties is hypothesized to enhance its interaction with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests a potential application in treating inflammatory conditions such as arthritis or other autoimmune diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Metabolic Syndrome : A study highlighted the compound's role in inducing activating transcription factor 3 (ATF3), which is linked to improved metabolic profiles in high-fat diet models. Mice treated with this compound showed reduced adiposity and improved glucose tolerance compared to controls .
- Cancer Research : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis induction mechanisms, making it a candidate for further development as an anticancer agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-[4-(methylsulfanyl)phenyl]propanoate
Key Similarities and Differences: This compound (MolPort-035-701-898) shares functional groups such as methyl esters, sulfanyl linkages, and diketone moieties with the target molecule. However, its core structure is a bicyclic 1,4-dioxo-1,4-dihydronaphthalenyl system instead of a monocyclic cyclohexadienedione. Additionally, it features a hydroxy group and a methylsulfanylphenyl substituent, which may influence hydrogen bonding and steric interactions compared to the target compound’s simpler thioether-linked propanoate chains .
Data Table: Structural and Functional Comparison
Functional and Reactivity Insights
- Redox Activity : The target compound’s cyclohexadienedione core is more electron-deficient than the naphthalenyl analog, favoring faster electron-accepting behavior in redox reactions.
- Solubility : The dual ester groups in the target compound likely increase solubility in acetone or DMSO compared to the naphthalenyl analog, which may exhibit higher hydrophobicity due to its aromatic system.
- Synthetic Utility : The target’s symmetrical thioether linkages make it a candidate for crosslinking agents, whereas the naphthalenyl analog’s hydroxy group could serve as a site for further derivatization (e.g., glycosylation or phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
